Cholesterol-d1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-deuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i21D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-BQPALTLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1(CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of Cholesterol 3 D1
Methodologies for Isotopic Labeling of Cholesterol
The introduction of a deuterium (B1214612) atom at a specific position in the cholesterol molecule requires precise chemical strategies. The primary approaches involve either direct chemical synthesis with site-specific deuteration or biosynthetic methods that incorporate deuterated precursors.
Specific Deuteration Strategies
Chemical synthesis offers a high degree of control for introducing deuterium at a specific location. One common strategy involves the reduction of a ketone precursor with a deuterated reducing agent. For the synthesis of Cholesterol-3-D1, this typically involves the following conceptual steps:
Oxidation: The hydroxyl group at the C-3 position of a protected cholesterol derivative is oxidized to form a ketone, yielding a cholest-5-en-3-one intermediate.
Deuteride (B1239839) Reduction: The ketone is then reduced using a deuterium-donating reagent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄). researchgate.net This step introduces the deuterium atom specifically to the C-3 position. The stereochemistry of this reduction is crucial to ensure the formation of the correct 3β-hydroxy isomer, which is the naturally occurring form of cholesterol.
Deprotection: Any protecting groups used on other functional groups of the cholesterol molecule are removed to yield the final Cholesterol-3-D1 product.
The advantage of this method is the high isotopic purity and the precise location of the deuterium label. arkat-usa.org
Precursor Incorporation Approaches
An alternative to chemical synthesis is the use of biological systems to produce deuterated cholesterol. This method often results in uniformly or partially deuterated molecules rather than site-specific labeling. rsc.org However, by providing specific deuterated precursors, a degree of targeted labeling can be achieved.
In this approach, microorganisms, such as specifically engineered strains of Saccharomyces cerevisiae (a type of yeast) or Pichia pastoris, are grown in a culture medium enriched with a deuterated source. researchgate.netrsc.org This source can be deuterated water (D₂O) or a deuterated carbon source like d8-glycerol. researchgate.netahajournals.org The organisms then incorporate the deuterium into the cholesterol molecules they synthesize through their natural metabolic pathways. ahajournals.org
Analytical Confirmation of Deuteration and Purity
Mass Spectrometry-Based Verification
Mass spectrometry (MS) is a cornerstone technique for confirming the isotopic enrichment of Cholesterol-3-D1. nih.govnih.gov It separates ions based on their mass-to-charge ratio, allowing for the differentiation between unlabeled cholesterol and its deuterated counterpart.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the analysis of cholesterol. bipm.org Prior to analysis, cholesterol is often derivatized, for instance, to its trimethylsilyl (B98337) (TMS) ether, to increase its volatility and improve its chromatographic behavior. The mass spectrum of the derivatized Cholesterol-3-D1 will show a molecular ion peak shifted by one mass unit compared to the unlabeled compound, confirming the incorporation of a single deuterium atom. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for analyzing cholesterol and its derivatives, particularly in complex biological samples. nih.gov While cholesterol itself can be challenging to ionize efficiently, methods have been developed to overcome this. nih.govnih.gov Similar to GC-MS, the mass spectrum will indicate the mass shift due to deuteration.
Isotope Ratio Mass Spectrometry (IRMS): For highly precise measurements of deuterium enrichment, isotope ratio mass spectrometry can be used. cdnsciencepub.com This technique is particularly valuable for determining the exact percentage of deuteration in a sample. ahajournals.org
Table 1: Mass Spectrometry Data for Cholesterol-3-D1 Verification
| Analytical Technique | Expected Observation | Reference |
|---|---|---|
| GC-MS | Molecular ion peak of the TMS derivative shifted by +1 m/z | researchgate.net |
| LC-MS/MS | Precursor ion shifted by +1 m/z | bipm.orgnih.gov |
| IRMS | Increased deuterium-to-hydrogen ratio compared to natural abundance | ahajournals.orgcdnsciencepub.com |
Spectroscopic Techniques for Isotopic Enrichment Assessment
Spectroscopic methods provide complementary information to mass spectrometry, confirming the structure and assessing the isotopic purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise location of the deuterium atom.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Cholesterol-3-D1, the signal corresponding to the proton at the C-3 position would be significantly diminished or absent, providing direct evidence of deuteration at that site.
²H NMR (Deuterium NMR): A signal would be present in the ²H NMR spectrum at a chemical shift corresponding to the C-3 position, confirming the presence and location of the deuterium label.
¹³C NMR (Carbon-13 NMR): The signal for the C-3 carbon in the ¹³C NMR spectrum will be affected by the attached deuterium. The typical one-bond carbon-proton coupling will be replaced by a carbon-deuterium coupling, which has a different splitting pattern and coupling constant, providing further confirmation of deuteration at C-3. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy can also be used to detect the presence of the C-D bond. The stretching vibration of a C-D bond appears at a lower frequency (around 2100-2250 cm⁻¹) compared to the corresponding C-H bond (around 2850-3000 cm⁻¹). This shift in the IR spectrum can serve as an indicator of successful deuteration.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cholesterol |
| Cholesterol-3-D1 |
| Cholest-5-en-3-one |
| Sodium borodeuteride |
| Lithium aluminum deuteride |
| d8-Glycerol |
| 7-dehydrocholesterol (B119134) |
| Desmosterol (B1670304) |
| Dihydrolanosterol |
| Lanosterol (B1674476) |
| Squalene |
| Mevalonate |
| Acetoacetyl-CoA |
| Acetyl-CoA |
| 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) |
| Isopentenyl pyrophosphate |
| Farnesyl pyrophosphate |
| Geranyl pyrophosphate |
| Dimethylallyl pyrophosphate |
| 2,3-oxidosqualene |
| Androsta-1,4-diene-3,17-dione |
| 4-hydroxycholesteryl benzoate |
| Cholesteryl benzoate |
| 7-d-cholesterol benzoate |
| 5α,7β-d2-7α-bromo-6-ketocholestanyl acetate |
| Cholesterol-7α-d |
| Cholesterol-7β-d |
| 22,23-dihydrobrassicasterol |
| 24-methylenecholesterol |
| Coprostanol |
| Palmitate |
| Triglycerides |
| Leucine |
| Acetate |
| Chenodeoxycholic acid |
| Aldosterone |
| Androsterone |
| Androsterone glucuronide |
| Androstene-3,17-dione |
| Rosuvastatin calcium |
| Dolichol |
| Ubiquinone |
| Ergosterol |
| Lathosterol |
| Pre-vitamin D3 |
| Vitamin D3 (Cholecalciferol) |
Advanced Analytical Methodologies for Cholesterol 3 D1 Quantification and Metabolic Tracing
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) stands as the cornerstone for the analysis of Cholesterol-3-D1, an isotopically labeled variant of cholesterol. Its high sensitivity and specificity allow for the differentiation and quantification of the labeled compound from its endogenous, unlabeled counterpart. jst.go.jptohoku.ac.jp Various MS-based platforms, often coupled with chromatographic separation, have been developed to provide comprehensive insights into cholesterol metabolism, transport, and spatial localization. These instrumental approaches are recognized for their accuracy and reliability, surpassing many classical and enzymatic methods. nih.gov The use of stable isotope-labeled internal standards like Cholesterol-3-D1 is fundamental to achieving accurate quantification by compensating for sample loss during preparation and variations in instrument response. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized technique for the comprehensive analysis of sterols, including Cholesterol-3-D1. nih.govcreative-proteomics.com It combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry. jst.go.jp For sterol analysis, GC-MS is particularly valued for its ability to resolve complex mixtures of structurally similar compounds. nih.govnih.gov
A critical step in the GC-MS analysis of sterols is chemical derivatization. jsbms.jpmdpi.com Due to their low volatility and the presence of polar hydroxyl groups, cholesterol and its analogs must be converted into more volatile and thermally stable derivatives. gcms.cz The most common procedure is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. mdpi.comresearchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.govresearchgate.net This process reduces the polarity of the molecule, minimizes hydrogen bonding, and improves its chromatographic properties, leading to sharper peaks and better separation. gcms.cz
In the context of Cholesterol-3-D1, GC-MS analysis typically involves:
Sample Preparation: Extraction of total lipids from a biological matrix, followed by saponification to hydrolyze cholesteryl esters, yielding free sterols.
Derivatization: Silylation of the extracted sterols to form TMS-ethers.
GC Separation: Injection of the derivatized sample onto a capillary column (e.g., Rxi-5ms) where separation occurs based on volatility and interaction with the stationary phase. restek.com
MS Detection: As the separated compounds elute from the GC column, they are ionized (commonly by electron ionization) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge (m/z) ratio.
For quantification, Selected Ion Monitoring (SIM) is often employed. This mode enhances sensitivity and specificity by monitoring only a few characteristic ions for the analyte and the internal standard. For TMS-derivatized cholesterol, a common quantitative ion is m/z 368, which corresponds to the [M–OTMS]+ fragment. nih.gov The corresponding ion for Cholesterol-3-D1 would be shifted by one mass unit, allowing for its distinct detection and quantification against the unlabeled endogenous pool. The use of deuterated cholesterol tracers with GC-Negative Ion Chemical Ionization (NCI)-MS has also been shown to provide extremely high sensitivity. nih.gov
Table 1: GC-MS Parameters for Sterol Analysis
| Parameter | Description | Common Finding / Method | Reference |
|---|---|---|---|
| Derivatization Reagent | Converts polar -OH group to a more volatile form for GC analysis. | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS). | nih.govresearchgate.net |
| GC Column | Stationary phase for separating different sterols. | Low-polarity columns like those with a 5% phenyl methylpolysiloxane stationary phase (e.g., Rxi-5ms). | restek.com |
| Ionization Mode | Method of creating ions from the eluted compounds. | Electron Ionization (EI) is common. Positive Chemical Ionization (PCI) can also be used to generate high-abundance precursor ions. | nih.govnih.gov |
| MS Analysis Mode | Method of detecting and quantifying ions. | Selected Ion Monitoring (SIM) for targeted quantification; Full Scan for profiling. | mun.ca |
| Quantitative Ion (Cholesterol-TMS) | Characteristic fragment ion used for quantification. | m/z 368 [M-OTMS]+ | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Cholesterol and Ester Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a "gold standard" for the analysis of steroids, offering high sensitivity and specificity without the need for derivatization that is mandatory for GC-MS. nih.govnih.gov This technique is particularly powerful for profiling not only free Cholesterol-3-D1 but also its esterified forms (cholesteryl esters), which are often lost during the saponification step in typical GC-MS protocols. biorxiv.org
Analyzing cholesterol and its esters by LC-MS presents a challenge due to their hydrophobicity and poor ionization efficiency with common techniques like electrospray ionization (ESI). biorxiv.orgbiorxiv.orgspringernature.com However, robust reverse-phase LC-MS methods have been developed to overcome these issues. nih.govbiorxiv.org These methods allow for the simultaneous quantification of free cholesterol and a range of cholesteryl esters within a single analytical run. americanpharmaceuticalreview.com
For the analysis of Cholesterol-3-D1 and its esters, a typical LC-MS/MS workflow includes:
Lipid Extraction: Using standard organic extraction protocols to isolate lipids from cells or tissues. biorxiv.org
LC Separation: Utilizing a reverse-phase column (e.g., C18) to separate free cholesterol from the more hydrophobic cholesteryl esters based on their fatty acid chain length and degree of unsaturation. biorxiv.orgbiorxiv.org
Ionization: While ESI is challenging, adduct formation (e.g., with ammonium (B1175870), [M+NH₄]⁺) can enhance ionization. creative-proteomics.com Atmospheric Pressure Chemical Ionization (APCI) is often more effective for less polar molecules like cholesterol. creative-proteomics.commdpi.com
MS/MS Detection: A triple quadrupole or QTOF mass spectrometer is used. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. For cholesterol, the transition of the dehydrated ion [M+H-H₂O]⁺ at m/z 369 to a specific fragment is often used for quantification. nih.govcreative-proteomics.com For cholesteryl esters, a common strategy is to use a parent ion scan for the m/z 369 fragment, which is characteristic of the cholesterol backbone and is produced from all cholesteryl esters upon in-source fragmentation or collision-induced dissociation. creative-proteomics.com
The use of a deuterated standard like Cholesterol-d7 has been shown to be effective for standardizing elution profiles and MS/MS fragmentation conditions, enabling reliable quantification with a linear dynamic range over several orders of magnitude. biorxiv.org This makes Cholesterol-3-D1 an ideal tracer for metabolic studies using LC-MS/MS.
High-resolution mass spectrometry (HRMS), employing analyzers like Quadrupole Time-of-Flight (QTOF) or Orbitrap, provides significant advantages for the analysis of Cholesterol-3-D1. biorxiv.orgacs.org HRMS offers high mass accuracy and resolution, which enhances analytical specificity by allowing for the confident differentiation of analytes from background interferences, even when they have the same nominal mass. creative-proteomics.com This is particularly valuable in complex biological matrices where numerous isomeric and isobaric lipids exist.
The key benefits of HRMS in this context include:
Structural Insight: Accurate mass measurements of fragment ions in MS/MS spectra can help elucidate the structure of unknown metabolites or cholesteryl ester species. creative-proteomics.com
Enhanced Specificity: The ability to use a very narrow mass window for ion extraction minimizes background noise and interference, leading to more accurate quantification. acs.org
Untargeted Analysis: HRMS is ideal for lipidomics, where the goal is to profile all detectable lipids in a sample, rather than just a few target molecules. This allows for the discovery of unexpected metabolic products of Cholesterol-3-D1.
A study utilizing an Agilent QTOF mass spectrometer demonstrated the ability to robustly quantify cholesterol and its esters, achieving detection limits in the low picomole range, well below typical physiological concentrations. biorxiv.orgbiorxiv.org
Atmospheric Pressure Photoionization (APPI) is an ionization technique particularly well-suited for the analysis of non-polar and weakly polar compounds that are challenging to ionize by ESI or APCI. wikipedia.orgcreative-proteomics.com This makes it a valuable tool for sterol analysis. APPI uses a vacuum ultraviolet (VUV) lamp to generate photons that ionize analyte molecules, either directly or indirectly through a dopant. wikipedia.orggoogle.com
The advantages of APPI for Cholesterol-3-D1 analysis include:
Broad Applicability: It effectively ionizes non-polar compounds like cholesterol and its esters. wikipedia.org
Reduced Matrix Effects: APPI is generally less susceptible to ion suppression from co-eluting matrix components compared to ESI. wikipedia.orgcreative-proteomics.com
Dopant-Assisted Ionization: For analytes with an ionization energy higher than the photon energy of the lamp, a dopant (e.g., toluene (B28343) or acetone) can be added to the mobile phase. The dopant is readily ionized and then transfers its charge to the analyte molecule, facilitating its detection. creative-proteomics.comnorman-network.net
A method based on normal-phase LC coupled with APPI-MS was developed for the separation and detection of cholesterol oxidation products, demonstrating the utility of this approach for complex sterol mixtures. researchgate.net By coupling LC with APPI-MS, researchers can achieve sensitive and reliable quantification of Cholesterol-3-D1 and its various metabolites, especially in complex lipid extracts where other ionization sources may fall short. americanpharmaceuticalreview.com
High-Resolution LC-MS Approaches
Ambient Ionization Mass Spectrometry (AIMS) for Rapid Analysis
Ambient Ionization Mass Spectrometry (AIMS) encompasses a family of techniques that allow for the direct analysis of samples in their native environment with minimal or no prior preparation. frontiersin.orgrsc.org This approach offers a significant advantage in terms of speed and high-throughput capability, making it suitable for rapid screening applications. nih.gov Prominent AIMS techniques include Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART). frontiersin.org
AIMS operates by desorbing and ionizing analytes directly from a surface. rsc.org
DESI: Uses a charged solvent spray to bombard the sample surface. The impact desorbs and ionizes molecules, which are then drawn into the mass spectrometer. DESI has been used to generate lipid profiles directly from bacterial colonies and tissue sections. mdpi.com
DART: Employs a stream of heated, excited gas (e.g., helium or nitrogen) to desorb and ionize molecules from a surface. frontiersin.org
For Cholesterol-3-D1, AIMS could be applied for the rapid analysis of serum spots on paper or for direct in-situ analysis of tissues. nih.govthno.org For instance, a DART-MS method was reported for the rapid determination of cholesterol in food products, with each sample being analyzed in under a minute. nih.gov The dominant signal observed for cholesterol was the dehydrated ion at m/z 369.5. nih.gov This demonstrates the potential for AIMS to be used in high-throughput metabolic studies tracking the flux of Cholesterol-3-D1 in large sample cohorts. While quantitative reproducibility can be a challenge for AIMS, the use of an isotopically labeled standard like Cholesterol-3-D1 deposited alongside or within the sample can significantly improve accuracy. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI)-Mass Spectrometry Imaging (MSI) for Spatial Distribution
Matrix-Assisted Laser Desorption/Ionization (MALDI)-Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that maps the spatial distribution of molecules directly within tissue sections. researchgate.netnih.gov This provides invaluable information on the localization of drugs, metabolites, lipids, and proteins in relation to underlying histopathology. frontiersin.org
However, direct MALDI-MSI of cholesterol is inefficient due to its poor ionization. acs.org To overcome this, an on-tissue enzyme-assisted derivatization strategy has been developed. acs.org This method involves treating the tissue section with cholesterol oxidase, which converts cholesterol into cholestenone. Cholestenone can then be reacted with a Girard P reagent, which adds a permanent positive charge to the molecule, dramatically enhancing its ionization efficiency and detection sensitivity by MALDI-MSI.
To achieve quantitative imaging, an isotopically labeled internal standard is crucial. acs.org Cholesterol-3-D1 can serve this purpose. The standard is sprayed uniformly over the tissue section prior to the derivatization steps. During analysis, the signal intensity of the derivatized endogenous cholesterol at each pixel is normalized to the signal of the derivatized Cholesterol-3-D1. acs.org This corrects for variations in matrix application, derivatization efficiency, and ionization suppression across the tissue, enabling reliable quantification of cholesterol distribution.
This quantitative MSI approach has been successfully used to:
Visualize cholesterol distribution in different anatomical regions of the mouse brain, revealing high concentrations in the pons and medulla. acs.org
Detect significant reductions in cholesterol in specific brain regions of a mouse model for Niemann-Pick type C1 disease, confirming hypomyelination at a molecular level. acs.org
Table 2: Comparison of Mass Spectrometry Techniques for Cholesterol-3-D1 Analysis
| Technique | Primary Application | Key Advantage | Key Limitation | Reference |
|---|---|---|---|---|
| GC-MS | Comprehensive sterol profiling (free sterols) | High chromatographic resolution for isomers. | Requires chemical derivatization; destructive to esters. | nih.govnih.gov |
| LC-MS/MS | Quantification of free cholesterol and cholesteryl esters. | Analyzes intact esters without derivatization. | Poor ionization of cholesterol requires specialized methods (e.g., APCI, APPI). | nih.govbiorxiv.org |
| AIMS | Rapid screening and high-throughput analysis. | Minimal to no sample preparation; very fast. | Quantitative reproducibility can be challenging. | nih.govnih.gov |
| MALDI-MSI | Spatial mapping of cholesterol in tissues. | Provides spatial distribution in a histological context. | Requires on-tissue derivatization for sensitive detection. | acs.orgresearchgate.net |
Enzyme-Assisted Derivatization Strategies for Enhanced Ionization in MSI
Mass Spectrometry Imaging (MSI) is a powerful tool for visualizing the spatial distribution of molecules directly in tissue sections. nih.gov However, the analysis of cholesterol by MSI is hampered by its difficulty in being ionized by common techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI). researchgate.netpnas.org To address this, enzyme-assisted derivatization for sterol analysis (EADSA) has emerged as a key strategy. pnas.orgbiorxiv.org
This technique employs the enzyme cholesterol oxidase to specifically target and modify cholesterol. The process involves two main steps:
Enzymatic Conversion : Cholesterol oxidase converts the 3β-hydroxy-5-ene structure of sterols into a 3-oxo-4-ene. pnas.orgbiorxiv.org This reaction is highly specific to the 3β-hydroxy group, the position deuterated in Cholesterol-3-D1.
Chemical Derivatization : The newly formed 3-oxo group (a ketone) can then be reacted with a charge-tagging reagent, such as Girard's P (GP) hydrazine. ucl.ac.ukacs.org This reaction forms a stable hydrazone, which carries a permanent positive charge, significantly enhancing the ionization efficiency and detection sensitivity in MSI experiments. nih.govacs.org
This on-tissue derivatization allows for the sensitive and specific localization of cholesterol in various tissues, such as the mouse brain, overcoming previous limitations in imaging these crucial lipids. researchgate.netpnas.orgbiorxiv.org The EADSA-MALDI-MSI method has been successfully used to map cholesterol distribution across different brain structures, providing quantitative data pixel by pixel. acs.org
| Step | Reagent/Enzyme | Purpose | Resulting Moiety | Reference |
|---|---|---|---|---|
| 1. Enzymatic Oxidation | Cholesterol Oxidase | Converts the 3β-hydroxy group to a carbonyl group. | 3-oxo-4-ene | pnas.orgbiorxiv.org |
| 2. Charge Tagging | Girard's P Hydrazine | Adds a permanent positive charge to the molecule. | Cholesterol-hydrazone | ucl.ac.ukacs.org |
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique widely used for the analysis of biomolecules in liquid samples. youtube.comresearchgate.net However, due to its low polarity, free cholesterol, and by extension Cholesterol-3-D1, ionizes poorly with ESI. nih.govchemrxiv.org Direct analysis often results in the observation of a dehydrated ion [M-H₂O+H]⁺, which can be of low abundance. nih.gov In contrast, cholesteryl esters tend to form more stable ammonium adducts [M+NH₄]⁺ and are more readily detected. nih.govchemrxiv.org
To improve the detection of free cholesterol using ESI-MS, derivatization is frequently required. nih.gov This involves chemically modifying the cholesterol molecule to incorporate a group that is easily ionized. Several derivatization strategies have been developed:
Acetylation : Reaction with acetyl chloride converts cholesterol to cholesteryl acetate, which can be analyzed by ESI-MS/MS. nih.gov
Succinyl Esters : The mono-(dimethylaminoethyl) succinyl (MDMAES) ester derivative has been shown to be highly sensitive for ESI-MS/MS analysis of cholesterol. nih.gov
Picolinyl Esters : Derivatization to form picolinyl esters allows for detection as [M+H]⁺ ions, with characteristic fragmentation useful for structural confirmation. mun.ca
These derivatization approaches significantly enhance the signal intensity and allow for the sensitive screening and quantification of cholesterol in various biological samples, such as plasma. nih.govnih.gov
Ion Mobility Mass Spectrometry (IM-MS) for Complex Mixture Analysis
Ion Mobility-Mass Spectrometry (IM-MS) provides an additional dimension of separation to mass spectrometry, differentiating ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge (collisional cross section, CCS). nih.govnih.gov This gas-phase electrophoretic technique is particularly valuable for lipidomics, where the analysis is complicated by the presence of numerous isomers and isobaric species. nih.govspringernature.com
For the analysis of Cholesterol-3-D1, IM-MS offers several advantages:
Isomer Separation : IM-MS can separate cholesterol from its structural isomers, such as 7-dehydrocholesterol (B119134) (7-DHC), which have identical masses but different three-dimensional structures and thus different CCS values. researchgate.net This capability is crucial in diagnosing disorders of cholesterol biosynthesis, like Smith-Lemli-Opitz syndrome (SLOS), where 7-DHC accumulates. researchgate.net
Structural Characterization : The measurement of a lipid's CCS value provides an additional physicochemical parameter that, along with its m/z and fragmentation pattern, increases the confidence of its identification. nih.govspringernature.com
In practice, techniques like silver cationization combined with MALDI-IM-MS have been used to analyze cholesterol and 7-DHC in human fibroblasts, demonstrating the ability to differentiate between control and SLOS cells based on the sterol ratio. researchgate.net
Stable Isotope Dilution Mass Spectrometry (ID-MS) for Absolute Quantification
Stable Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard for high-accuracy and high-precision quantification of analytes in complex matrices. nih.gov It is considered a "definitive method" for total cholesterol measurement by standards committees. nih.gov The principle of ID-MS relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample, which serves as an internal standard. nih.govucl.ac.uk
For cholesterol quantification, isotopologues such as [25,26,27-¹³C₃]cholesterol, cholesterol-d₇, or, hypothetically, Cholesterol-3-D1 are used. nih.govcapes.gov.br The procedure involves:
Spiking : A carefully weighed amount of the labeled standard (e.g., Cholesterol-3-D1) is added to the biological sample (e.g., serum) at the very beginning of the sample preparation process. nih.gov
Equilibration and Preparation : The sample is processed (e.g., hydrolysis, extraction, derivatization) to isolate the cholesterol. The internal standard undergoes the exact same procedures as the endogenous analyte, correcting for any sample loss during preparation. nih.govcapes.gov.br
Mass Spectrometry Analysis : The sample is analyzed by MS (often coupled with Gas Chromatography, GC-MS, or Liquid Chromatography, LC-MS). The instrument measures the signal intensity ratio of the unlabeled, endogenous cholesterol to the labeled internal standard. capes.gov.br
Calculation : By comparing the measured ratio to a calibration curve constructed from known ratios, the exact amount of cholesterol in the original sample can be calculated with very high precision (coefficients of variation often below 0.5%). nih.gov
This method's high accuracy stems from its ability to correct for variations in sample extraction efficiency and instrument response, making it the reference method for certifying cholesterol values in control materials. capes.gov.br
| Isotopic Standard | Analytical Technique | Monitored Ions (Example) | Reference |
|---|---|---|---|
| [25,26,27-¹³C₃]cholesterol | LC-IDMS | m/z 386 (Cholesterol) and m/z 389 (¹³C₃-Cholesterol) | capes.gov.brcapes.gov.br |
| Cholesterol-d₇ | GC-IDMS | m/z 458 (TMS-Cholesterol) and m/z 465 (TMS-Cholesterol-d₇) | nih.gov |
| [3,4-¹³C₂]cholesterol | GC-IDMS | Characteristic ions of silyl (B83357) ethers monitored. |
Optimized Sample Preparation and Derivatization Strategies for Biological Matrices
The quality of analytical data for Cholesterol-3-D1 is critically dependent on the sample preparation protocol. The goal is to efficiently extract the sterol from the complex biological matrix (e.g., plasma, serum, tissue), remove interfering substances, and prepare it for instrumental analysis. nih.govmdpi.com
A typical workflow for total cholesterol analysis from a biological matrix involves several key steps:
Saponification (Alkaline Hydrolysis) : A significant portion of cholesterol in blood and tissues exists as cholesteryl esters. nih.gov To measure total cholesterol, these esters must first be hydrolyzed to release free cholesterol. This is commonly achieved by heating the sample with a strong base like potassium hydroxide (B78521) (KOH) in an alcoholic solution (e.g., ethanol). nih.govlipidmaps.orgnih.gov
Extraction : After hydrolysis, the non-polar cholesterol is extracted from the aqueous matrix using an organic solvent.
Liquid-Liquid Extraction (LLE) : This is a widely used method, employing solvent systems like chloroform/methanol or hexane/isopropanol to partition the lipids into an organic phase. mdpi.comlipidmaps.org
Solid-Phase Extraction (SPE) : For cleaner extracts, SPE is often used. The sample is passed through a cartridge (e.g., silica), and different solvent mixtures are used to selectively wash away interferences and then elute the sterols. lipidmaps.org
Derivatization : To improve chromatographic behavior and mass spectrometric sensitivity, especially for GC-MS, the free cholesterol is often derivatized. A common method is silylation , where the hydroxyl group is converted to a trimethylsilyl (TMS) ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govmdpi.com This increases the volatility and thermal stability of the cholesterol molecule for GC analysis. restek.com
The entire process, from adding an internal standard like Cholesterol-3-D1 for ID-MS to the final injection, must be carefully optimized and validated to ensure accurate and reproducible results. nih.govlipidmaps.org
Applications of Cholesterol 3 D1 in Metabolic Flux Analysis
In Vivo and In Vitro Studies of Cholesterol Biosynthesis Pathways
Cholesterol-3-D1 is instrumental in both live animal (in vivo) and laboratory (in vitro) studies aimed at understanding the intricate pathways of cholesterol production. nih.gov Cholesterol biosynthesis is a multi-step process that begins with acetyl-CoA and proceeds through various intermediates to form cholesterol. nih.gov
The biosynthesis of cholesterol from lanosterol (B1674476) can proceed through two main routes: the Bloch and the Kandutsch-Russell (K-R) pathways. nih.gov These pathways differ in the timing of the reduction of a double bond in the sterol side chain. nih.gov The Bloch pathway involves the reduction of the Δ24 double bond as the final step, with desmosterol (B1670304) being the immediate precursor to cholesterol. nih.gov In contrast, the Kandutsch-Russell pathway features an earlier reduction of this bond. biorxiv.org
Studies have shown that the utilization of these pathways is tissue-specific. nih.gov For instance, the Bloch pathway is predominantly used in tissues with high cholesterol synthesis rates like the testes and adrenal glands. nih.gov Conversely, other tissues may utilize a modified version of the Kandutsch-Russell pathway. nih.gov Research using isotope labeling has been crucial in determining that many cells use the Bloch pathway, while some employ a hybrid approach, starting with the Bloch pathway and then switching to elements of the Kandutsch-Russell pathway. nih.gov
A key application of labeled cholesterol precursors is the measurement of the fractional synthesis rate (FSR), which quantifies the proportion of a cholesterol pool that is newly synthesized over a specific period. nih.govnih.gov By introducing a labeled precursor and measuring its incorporation into cholesterol and its precursors, researchers can calculate the rate of synthesis. nih.gov
For example, studies have shown that individuals with high basal cholesterol fractional synthesis rates may have a different response to cholesterol-lowering therapies. nih.gov These measurements provide valuable insights into the regulation of cholesterol production under various physiological and pathological conditions. nih.gov
Table 1: Example Data on Fractional Synthesis Rates (FSR) of Cholesterol
| Condition | Mean FSR (% pool/day) | Notes |
|---|---|---|
| Control Group | 1.68 | Baseline synthesis rate in hamsters. nih.gov |
| Lovastatin Treatment | 1.91 | A statin that inhibits HMG-CoA reductase. nih.gov |
| Non-responder to Plant Sterols | Higher FSR | Showed 23% higher basal FSR than responders. nih.gov |
This table is illustrative and compiles data from different study contexts to highlight the application of FSR measurements.
Cholesterol exists in the body as free cholesterol and as cholesteryl esters, its storage form. mpg.de Turnover studies, often employing labeled cholesterol, investigate the rates at which these molecules are synthesized, transported, and cleared from different lipoprotein fractions. nih.govmdpi.com
Research has indicated that plasma cholesteryl esters are metabolically heterogeneous and can be divided into pools corresponding to different lipoprotein classes (e.g., HDL, LDL). nih.gov High-density lipoprotein (HDL) cholesteryl esters typically exhibit the highest fractional turnover rate. nih.gov Such studies are vital for understanding how different therapies might affect the metabolism of various cholesterol-containing particles. nih.gov
The cholesterol biosynthesis pathway involves numerous intermediate sterols. nih.govelifesciences.org Labeled tracers help in analyzing the turnover of these intermediates, providing a detailed view of the flux through different points in the pathway. nih.gov This allows for the identification of key regulatory steps and branch points where intermediates may be diverted to other metabolic fates. elifesciences.org For example, a significant portion of the intermediate t-MAS can be shunted away from the main cholesterol synthesis pathway in the testes. elifesciences.org
Turnover Studies of Free Cholesterol and Cholesteryl Esters
Insights into Tissue- and Cell-Type Specific Cholesterol Metabolism
The metabolism of cholesterol varies significantly across different tissues and cell types. nih.govresearchgate.net The brain, for example, synthesizes its own cholesterol, as the blood-brain barrier largely prevents the entry of cholesterol from the circulation. mdpi.comwikipedia.org Within the brain, different cell types, such as astrocytes and neurons, have distinct roles in cholesterol synthesis and transport. mdpi.comresearchgate.net
Isotope labeling studies have been fundamental in revealing these tissue- and cell-specific differences. nih.govbiorxiv.org For example, astrocytes are major producers of cholesterol in the brain, which they can supply to neurons. researchgate.net Understanding these specific metabolic profiles is essential for elucidating the role of cholesterol in the normal functioning of various organs and in the pathology of diseases affecting specific tissues. biorxiv.orgnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Cholesterol-3-D1 |
| Cholesterol |
| Acetyl-CoA |
| Lanosterol |
| Desmosterol |
| 7-dehydrocholesterol (B119134) |
| Lathosterol |
| Zymosterol |
| Dihydrolanosterol |
| ff-MAS |
| t-MAS |
| Dehydrolathosterol |
| Dehydrodesmosterol |
| Free Cholesterol |
| Cholesteryl Esters |
| 25-hydroxycholesterol |
| 7-dehydrodesmosterol |
| Mevalonate |
| Squalene |
| Oxysterols |
| Bile Acids |
| Steroid Hormones |
| Vitamin D3 |
| 24-hydroxycholesterol |
| 27-hydroxycholesterol |
| Pregnenolone |
| Triglycerides |
| Phospholipids |
| Glycolipids |
| Phosphatidylcholine |
| Campesterol |
| Sitosterol |
| Coprostanol |
| Cholate |
| 2,3-oxidesqualene |
| Ezetimibe |
| Lovastatin |
| Fenofibrate |
| Gemfibrozil |
| Cholestyramine |
| Colesevelam |
| Colestipol |
| Alirocumab |
| Evolocumab |
| Niacin |
| Zaragozic acid |
| Simvastatin |
| Pravastatin |
| Atorvastatin |
| Rosuvastatin |
| Pitavastatin |
| Fluvastatin |
| Cerivastatin |
| Mevastatin |
Metabolic Compartmentation and Inter-organ Cholesterol Fluxes
The study of cholesterol movement within and between different tissues is fundamental to understanding systemic lipid homeostasis. Isotopically labeled tracers, such as Cholesterol-3-D1, are invaluable tools in metabolic flux analysis, enabling researchers to distinguish the tracer from the endogenous cholesterol pool and track its dynamic distribution throughout the body. This approach provides quantitative insights into how cholesterol is partitioned into various metabolic compartments and the rates at which it moves between them.
Principles of Tracing Cholesterol Flux
The core principle of using Cholesterol-3-D1 involves introducing a known amount of this labeled molecule into a biological system and monitoring its appearance in different compartments over time. Because Cholesterol-3-D1 is chemically identical to endogenous cholesterol but has a slightly higher mass due to the deuterium (B1214612) atom, it can be precisely quantified using mass spectrometry. nih.gov This allows for the calculation of flux rates—the amount of cholesterol moving from one compartment to another per unit of time. nih.gov
Metabolic Compartments of Cholesterol
Cholesterol distribution is highly organized at both the whole-body and cellular levels.
Inter-organ Compartments: The primary organs involved in systemic cholesterol metabolism are the liver, intestine, and peripheral tissues. The liver is the central hub for cholesterol synthesis, uptake from circulating lipoproteins, and excretion into bile. jci.org The intestine absorbs dietary cholesterol, while peripheral tissues, like adipose tissue and muscle, utilize and store cholesterol. The blood plasma acts as the transport medium, with lipoproteins such as Low-Density Lipoprotein (LDL) and High-Density Lipoprotein (HDL) carrying cholesterol between these organ compartments. mdpi.com
Intra-cellular Compartments: Within a cell, cholesterol is not uniformly distributed. It is highly enriched in the plasma membrane, where it regulates fluidity and function. jci.org Lower concentrations are found in the membranes of organelles like the endoplasmic reticulum (ER) and mitochondria. The ER, in particular, acts as a sensor for cellular cholesterol levels, initiating regulatory responses to maintain homeostasis. jci.org
Research Findings on Inter-organ Cholesterol Flux
Tracer studies using labeled cholesterol have been instrumental in quantifying the movement of cholesterol between organs, particularly the pathway known as Reverse Cholesterol Transport (RCT). RCT is the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion, a critical mechanism for preventing cholesterol accumulation in the artery wall. nih.gov
In a typical experimental design, an animal model might receive an intravenous administration of labeled cholesterol. The enrichment of the tracer is then measured in various tissues and in the plasma over several days. Such studies reveal the dynamic nature of cholesterol distribution. For instance, research in mice using deuterated cholesterol has quantified its distribution three days post-administration, showing a significant portion is either excreted or taken up by tissues, with the liver being a primary site of accumulation. frontiersin.org
The data below illustrates typical findings from such a tracer study, showing the distribution of the labeled cholesterol tracer among different body compartments.
| Metabolic Compartment | Tracer Enrichment (%) |
|---|---|
| Feces (Excreted) | 48.1% |
| Body Tissues (Liver, Peripheral) | 26.4% |
| Intestinal Lumen & Gut Tissue | 25.5% |
Data adapted from experimental findings on deuterated cholesterol distribution in mice. frontiersin.org This table demonstrates that a substantial fraction of circulating cholesterol is rapidly directed toward excretion pathways, while a significant amount is taken up by various tissues.
Further kinetic studies in humans using stable isotope tracers have allowed for the calculation of specific flux rates. nih.gov These studies provide detailed quantitative data on the key steps of RCT:
Tissue Efflux: The rate at which free cholesterol moves from peripheral tissues into the plasma.
Esterification: The conversion of free cholesterol to cholesteryl esters within HDL particles, a key step for trapping cholesterol within the lipoprotein for transport.
Hepatic Uptake and Excretion: The clearance of the tracer from plasma by the liver and its subsequent appearance in feces as either neutral sterols or bile acids. nih.govnih.gov
By quantifying these distinct fluxes, researchers can pinpoint how genetic factors or therapeutic interventions affect specific parts of the cholesterol transport pathway, offering a more nuanced understanding than static plasma cholesterol measurements alone. nih.gov For example, analysis of sterol isotopomers in plasma has shown that it closely mirrors the distribution in the liver, indicating a tight connection and rapid exchange between these two compartments. nih.govnih.gov These methodologies confirm that cholesterol pools in extrahepatic tissues are relatively distinct from the cholesterol circulating in lipoproteins, highlighting the importance of active transport mechanisms. elifesciences.org
Mechanistic Investigations Utilizing Cholesterol 3 D1
Regulation of Cellular Cholesterol Homeostasis
Cellular cholesterol levels are meticulously controlled through a dynamic balance of synthesis, uptake, and efflux. nih.govnih.gov Cholesterol-3-D1 is instrumental in dissecting the molecular mechanisms that govern this equilibrium.
Role of Sterol Regulatory Element-Binding Proteins (SREBPs) and Associated Proteins
Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid biosynthesis. nih.govnih.govfrontiersin.org When cellular sterol levels are low, SREBPs are activated and move to the nucleus to stimulate the transcription of genes encoding for enzymes like HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. nih.govmdpi.commdpi.com Studies have shown that high levels of intracellular cholesterol inhibit the activation of SREBPs. nih.gov Specifically, SREBP-2 is the primary regulator of cholesterol synthesis genes. mdpi.com The SREBP pathway is a critical negative feedback mechanism in maintaining cellular cholesterol levels. nih.gov
The activation of SREBPs is a multi-step process involving the SREBP-cleavage activating protein (SCAP) and insulin-induced gene (Insig) proteins. nih.govfrontiersin.org In sterol-depleted cells, the SREBP/SCAP complex is transported from the endoplasmic reticulum (ER) to the Golgi apparatus for proteolytic processing, releasing the active N-terminal domain of SREBP. nih.gov Conversely, when sterol levels are high, cholesterol binds to SCAP, causing a conformational change that promotes the binding of SCAP to Insig, retaining the SREBP/SCAP complex in the ER and preventing SREBP activation. frontiersin.orgelifesciences.org
| Protein | Function in Cholesterol Homeostasis |
| SREBP-2 | Key transcription factor regulating cholesterol synthesis genes. mdpi.com |
| SCAP | Sterol sensor that escorts SREBPs from the ER to the Golgi. nih.govelifesciences.org |
| Insig | Retains the SREBP/SCAP complex in the ER in high-sterol conditions. nih.govfrontiersin.org |
| HMG-CoA Reductase | Rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govmdpi.commdpi.com |
| LDLR | Receptor responsible for the uptake of LDL cholesterol. nih.gov |
Feedback and Feedforward Mechanisms in Cholesterol Biosynthesis and Uptake
The synthesis of cholesterol is tightly regulated by negative feedback, where high levels of cholesterol inhibit the activity of HMG-CoA reductase. nih.govresearchgate.net This ensures that the cell does not overproduce cholesterol. When exogenous cholesterol is taken up by the cell, primarily through the low-density lipoprotein receptor (LDLR), it also suppresses de novo synthesis. nih.govmdpi.com
Conversely, feedforward mechanisms also exist. For instance, the activation of SREBP-2 not only upregulates genes for cholesterol synthesis but also the gene for the LDLR, enhancing cholesterol uptake from the circulation. nih.govmdpi.com This dual regulation allows cells to efficiently manage their cholesterol supply from both internal and external sources. The use of tracers like Cholesterol-3-D1 enables researchers to follow the fate of both newly synthesized and externally supplied cholesterol, providing insights into the interplay between these regulatory pathways.
Cholesterol Transport and Efflux Dynamics
The movement of cholesterol between tissues and its ultimate excretion from the body is a critical process for preventing cholesterol accumulation and related diseases. nih.govwikipedia.org
Analysis of the Reverse Cholesterol Transport (RCT) Pathway
Reverse cholesterol transport (RCT) is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion. nih.govwikipedia.organatoljcardiol.comnumberanalytics.com This pathway is considered a primary defense against the development of atherosclerosis. nih.govwikipedia.org High-density lipoprotein (HDL) particles are central to RCT, mediating the efflux of cholesterol from cells. anatoljcardiol.comnumberanalytics.com
The initial step in RCT is the efflux of cholesterol from peripheral cells, such as macrophages, to lipid-poor apolipoprotein A-I (apoA-I), forming nascent HDL. anatoljcardiol.comnumberanalytics.com This process is facilitated by the ATP-binding cassette transporter A1 (ABCA1). anatoljcardiol.comnumberanalytics.com The free cholesterol on HDL is then esterified by lecithin-cholesterol acyltransferase (LCAT), which allows the mature HDL particle to transport more cholesterol. anatoljcardiol.comnumberanalytics.com The cholesteryl esters can then be delivered to the liver directly via the scavenger receptor class B type I (SR-BI) or indirectly transferred to other lipoproteins. nih.gov
| Transporter/Enzyme | Role in Reverse Cholesterol Transport |
| ABCA1 | Mediates cholesterol efflux to lipid-poor apoA-I. anatoljcardiol.comnumberanalytics.com |
| ABCG1 | Mediates cholesterol efflux to mature HDL particles. nih.gov |
| SR-BI | Mediates selective uptake of HDL cholesterol by the liver. nih.gov |
| LCAT | Esterifies free cholesterol on HDL, promoting its maturation. anatoljcardiol.comnumberanalytics.com |
Mechanistic Studies of Macrophage Cholesterol Uptake and Efflux Pathways
Macrophages play a crucial role in both the accumulation and removal of cholesterol in the arterial wall. frontiersin.orgresearchgate.net They can take up modified lipoproteins, such as oxidized low-density lipoprotein (ox-LDL), via scavenger receptors, a process that is not regulated by intracellular cholesterol levels and can lead to foam cell formation. frontiersin.orgahajournals.org
To counteract cholesterol accumulation, macrophages utilize efflux pathways mediated by ABCA1 and ABCG1 to transfer cholesterol to HDL particles. nih.govnih.gov The expression of these transporters is upregulated by liver X receptors (LXRs), which are activated by oxysterols, derivatives of cholesterol. frontiersin.org Studies using Cholesterol-3-D1 can trace the movement of cholesterol into and out of macrophages, helping to quantify the efficiency of these efflux pathways and understand how they are regulated. nih.gov For instance, research has shown that inhibiting cholesterol efflux enhances inflammatory responses in macrophages. nih.gov
Interplay of Cholesterol Metabolism with Lipid Droplet Biogenesis and Dynamics
Excess intracellular cholesterol, along with other neutral lipids like triglycerides, is stored in lipid droplets (LDs). acs.orgnih.gov The formation of LDs begins with the synthesis of neutral lipids in the endoplasmic reticulum (ER). mdpi.com Specifically, excess cholesterol is esterified by acyl-CoA:cholesterol acyltransferase (ACAT) to form cholesteryl esters, which are then sequestered into the core of the forming LD. acs.orgfrontiersin.org
LDs are not merely inert storage depots but are dynamic organelles that interact with other cellular components. acs.org They are involved in buffering against the toxicity of excess free fatty acids and cholesterol. acs.org The biogenesis and breakdown (lipolysis) of LDs are tightly regulated processes. nih.gov For example, during nutrient deprivation, lipids stored in LDs can be mobilized to provide energy and building blocks for the cell. nih.gov The use of labeled compounds like Cholesterol-3-D1 allows for the investigation of how cholesterol is trafficked to, stored in, and mobilized from lipid droplets, shedding light on the intricate relationship between cholesterol homeostasis and lipid droplet dynamics.
Modulation of Cellular Signaling Pathways by Cholesterol
The role of cholesterol in cellular signaling is multifaceted, extending beyond its structural function in maintaining membrane integrity and fluidity. nih.gov Cholesterol acts as a critical modulator of signal transduction, influencing the activity of membrane-associated proteins and serving as a precursor to signaling molecules like steroid hormones and oxysterols. nih.govnih.govmdpi.com Mechanistic investigations, often employing isotopically labeled analogs like Cholesterol-3-D1, have been instrumental in dissecting the specific roles of cholesterol in various signaling cascades. These studies help distinguish between cholesterol's direct effects on proteins and its indirect influence through the modification of the membrane's physical properties. nih.govroyalsocietypublishing.org
Cholesterol's influence on signaling is often mediated through its partitioning into specialized membrane microdomains known as lipid rafts. aps.orgresearchgate.netpnas.org These domains, enriched in cholesterol and sphingolipids, function as platforms for the assembly of signaling complexes. pnas.orgnih.gov The use of deuterated cholesterol, including 3-d1-Cholesterol, in solid-state Deuterium (B1214612) NMR (²H NMR) spectroscopy allows for the direct observation of cholesterol's behavior within different membrane environments. nih.gov Specifically, it enables the simultaneous characterization of cholesterol dynamics in the tightly packed, raft-like liquid-ordered (Lo) phase and the more fluid, surrounding liquid-disordered (Ld) phase. nih.gov This technique provides precise information on how cholesterol distributes between these domains and how it orders the acyl chains of neighboring lipids, which is fundamental to understanding the formation and signaling function of lipid rafts. nih.govrsc.org
Below is a data table derived from ²H NMR studies, illustrating how deuterated cholesterol is used to probe different membrane phases relevant to cellular signaling.
Table 1: ²H NMR Quadrupole Splitting of Deuterated Cholesterol in Different Membrane Phases This table shows the distinct quadrupole splitting values for 3-d1-Cholesterol in ternary mixtures designed to model lipid rafts, demonstrating its utility in distinguishing between liquid-ordered (Lo) and liquid-disordered (Ld) domains.
| Deuterated Probe | Membrane System (Ratio) | Temperature (°C) | Phase | Quadrupole Splitting (kHz) | Source |
| 3-d₁-Cholesterol | SSM/DOPC/Chol (1:1:1) | 30 | Liquid-ordered (Lo) | ~50 | nih.gov |
| 3-d₁-Cholesterol | SSM/DOPC/Chol (1:1:1) | 30 | Liquid-disordered (Ld) | ~25 | nih.gov |
SSM: N-stearoylsphingomyelin; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol. The larger splitting value in the Lo phase indicates a more ordered environment characteristic of lipid rafts.
Beyond its role in structuring lipid rafts, cholesterol has been identified as a direct ligand and allosteric modulator for key signaling proteins, most notably within the Hedgehog (Hh) and other G-protein coupled receptor (GPCR) pathways.
Hedgehog (Hh) Signaling: The Hh pathway is critical during embryonic development and tissue homeostasis, and its aberrant activation is linked to several cancers. nih.govwikipedia.orgfrontiersin.org A pivotal discovery was that cholesterol itself, not just its derivatives, functions as an endogenous ligand that directly binds to and activates Smoothened (SMO), a class F GPCR that is a central component of the Hh pathway. nih.govcrick.ac.uknih.govelifesciences.org In the absence of the Hh ligand, the receptor Patched-1 (PTCH1) inhibits SMO. wikipedia.org Upon Hh binding, this inhibition is relieved, allowing cholesterol to access a binding site within SMO's extracellular cysteine-rich domain (CRD), inducing a conformational change that activates downstream signaling. nih.govcrick.ac.uknih.gov This positions cholesterol as a unique second messenger that mediates the interaction between PTCH1 and SMO. nih.govnih.gov
Other G-Protein Coupled Receptors (GPCRs): Cholesterol's modulatory role is not limited to the Hh pathway. It is a crucial component for the function of many GPCRs, influencing their stability, ligand-binding affinity, oligomerization, and G-protein coupling. elifesciences.orgccmb.res.inbioscientifica.com For instance, studies on the adenosine (B11128) A₂A receptor (A₂AR) have shown that cholesterol can bind at specific sites on the receptor's surface and even enter the orthosteric ligand-binding pocket from the membrane, suggesting a more complex interaction than simple allosteric modulation. nih.gov In the case of the dopamine (B1211576) D1 receptor, disruption of cholesterol-rich domains alters the receptor's diffusion and membrane localization, which in turn affects its interaction with G proteins. nih.gov Computational and experimental studies on chemokine receptors like CXCR4 and CCR5 have further revealed that cholesterol can modulate their dimerization patterns, adding another layer of regulation to their signaling output. plos.org
Wnt Signaling: Research has uncovered a direct role for cholesterol in determining the output of the Wnt signaling pathway. uic.edu The key protein Dishevelled acts as a switch between the canonical (implicated in cell proliferation and cancer) and non-canonical pathways. uic.edu Studies have revealed that cholesterol binds directly to Dishevelled. uic.edu This binding event is a critical determinant that selectively promotes the canonical Wnt signaling cascade, providing a molecular mechanism for how elevated cholesterol levels might contribute to cancers driven by this pathway, such as colon and breast cancer. uic.edu
Other Pathways: Cholesterol metabolism also intersects with other major signaling networks. It can influence the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in cell growth and differentiation. nih.govamegroups.org Furthermore, cholesterol levels can impact the PI3K/AKT/mTOR and MAPK/ERK pathways, both of which are central to cell survival, proliferation, and drug resistance in cancer. nih.govamegroups.orgjci.org For example, the transcription factor ATF3 has been identified as a key node in a cholesterol-sensing network, where it can regulate cyclin D1 expression and cell proliferation in response to changes in cholesterol levels. plos.org
The following table summarizes key research findings on cholesterol's role in modulating these critical cellular signaling pathways.
Table 2: Summary of Cholesterol's Role in Modulating Key Signaling Pathways This table details research findings on the interaction of cholesterol with central proteins in various signaling cascades and the functional consequences of these interactions.
| Signaling Pathway | Key Protein(s) Interacting with Cholesterol | Mechanistic Role of Cholesterol | Functional Outcome | Source(s) |
| Hedgehog (Hh) | Smoothened (SMO) | Direct binding to the Cysteine-Rich Domain (CRD) as an endogenous ligand. | Activation of SMO, leading to downstream signal transduction. | nih.govcrick.ac.uknih.govelifesciences.org |
| G-Protein Coupled Receptors (GPCRs) | Adenosine A₂A Receptor (A₂AR), Dopamine D1 Receptor, Chemokine Receptors (CXCR4, CCR5) | Allosteric modulator, direct binding to orthosteric and allosteric sites, influences dimerization. | Modulates receptor stability, ligand binding, and signaling activity. | ccmb.res.innih.govnih.govplos.org |
| Wnt (Canonical) | Dishevelled (Dvl) | Direct binding to Dvl protein. | Acts as a molecular switch to favor the canonical pathway over the non-canonical pathway. | uic.edu |
| TGF-β | TGF-β Receptors (TβR-I/II) | Modulates membrane environment (lipid rafts) for receptor complex formation. | Complex role; can enhance TGF-β mediated signaling. | nih.govamegroups.org |
| PI3K/AKT/mTOR | Akt, mTOR | Disruption of cholesterol-rich domains impairs pathway activation. | Inhibition of cholesterol synthesis can suppress Akt/mTOR signaling. | nih.govamegroups.org |
| ATF3 Network | Activating Transcription Factor 3 (ATF3) | Regulates ATF3 expression levels. | Downregulation of ATF3 by high cholesterol can promote cell proliferation via cyclin D1. | plos.org |
Translational and Clinical Research Applications of Cholesterol 3 D1
Biomarker Discovery and Validation in Lipid-Related Pathologies
The use of deuterated cholesterol, such as Cholesterol-3-D1, as an internal standard is a cornerstone of quantitative lipidomics for biomarker discovery. healthinformaticsjournal.commdpi.com This approach allows for the precise and reproducible measurement of various lipid species in biological samples, which is essential for identifying biomarkers associated with lipid-related diseases. healthinformaticsjournal.commdpi.com By enabling the accurate quantification of cholesterol and its metabolites, Cholesterol-3-D1 facilitates the validation of new biomarkers for a range of conditions where lipid metabolism is dysregulated. healthinformaticsjournal.commdpi.comuniversiteitleiden.nl
Tracer-based lipidomics, employing compounds like deuterated fatty acids and cholesterol, has been instrumental in identifying disease-specific candidate biomarkers. For instance, in mitochondrial long-chain fatty acid β-oxidation disorders, this methodology has led to the discovery of specific lysophosphatidylcholines and S-(3-hydroxyacyl)cysteamines as potential biomarkers. universiteitleiden.nl This highlights the potential of using tracers like Cholesterol-3-D1 to uncover novel biomarkers in other lipid-related pathologies.
| Application Area | Utility of Deuterated Cholesterol (e.g., Cholesterol-3-D1) | Key Findings | Reference |
| Lipidomics Internal Standard | Enables accurate and reproducible quantification of lipid species. | Essential for biomarker discovery and validation in chronic diseases. | healthinformaticsjournal.commdpi.com |
| Tracer-based Lipidomics | Allows for the discovery of disease-specific candidate biomarkers. | Identification of novel biomarkers in mitochondrial fatty acid oxidation disorders. | universiteitleiden.nl |
Investigating Disordered Cholesterol Metabolism in Disease Pathogenesis
Disruptions in cholesterol homeostasis are implicated in the pathogenesis of numerous diseases. jebms.orgnih.gov Stable isotope tracers like Cholesterol-3-D1 are invaluable tools for elucidating the complex mechanisms underlying these disorders. By tracing the metabolic fate of cholesterol, researchers can gain a dynamic understanding of how its dysregulation contributes to disease development and progression. isotope.comnih.govresearchgate.net
Atherosclerosis, the primary cause of cardiovascular disease, is fundamentally a disorder of cholesterol accumulation in the arterial wall. nih.govfrontiersin.org The infiltration and retention of low-density lipoprotein (LDL) cholesterol in the artery wall is a critical initiating event that triggers an inflammatory response, leading to the development of atherosclerotic plaques. nih.gov Studies using stable isotope-labeled lipids have been pivotal in understanding the dynamics of lipid disposition in atherosclerosis. isotope.com
Research has shown a direct link between elevated LDL cholesterol levels and the risk of atherosclerotic cardiovascular disease (ASCVD). nih.govnih.govjacc.org While traditional lipid panels provide a static measure of cholesterol levels, tracer studies with compounds like Cholesterol-3-D1 can offer insights into the kinetic aspects of cholesterol metabolism that contribute to atherosclerosis. For example, such studies can help quantify cholesterol influx and efflux from arterial macrophages, a key process in foam cell formation and plaque progression.
| Disease | Role of Disordered Cholesterol Metabolism | Insights from Deuterated Cholesterol Tracing | Reference |
| Atherosclerosis | Accumulation of LDL cholesterol in the arterial wall initiates plaque formation. | Allows for the study of cholesterol influx, efflux, and deposition in arterial walls. | isotope.comnih.gov |
| Cardiovascular Disease | Elevated levels of atherogenic lipoproteins are a major risk factor. | Helps in understanding the dynamic processes of lipoprotein metabolism and their contribution to disease risk. | nih.govnih.govahajournals.org |
While the brain is relatively isolated from circulating cholesterol by the blood-brain barrier, disturbances in brain cholesterol metabolism are increasingly linked to neurodegenerative diseases such as Alzheimer's disease. ahajournals.orgresearchgate.net The brain contains a significant portion of the body's cholesterol, and its homeostasis is critical for neuronal function. researchgate.net
The use of deuterated cholesterol in animal models has demonstrated that while the flux of cholesterol from circulation into the brain is limited, it can be significant under conditions of a compromised blood-brain barrier. researchgate.netki.se More importantly, stable isotope labeling techniques are used to study the turnover of brain cholesterol. For instance, the conversion of cholesterol to 24S-hydroxycholesterol (24S-OHC), a brain-specific metabolite that can cross the blood-brain barrier, is a major pathway for cholesterol elimination from the brain. nih.govnih.gov Measuring the levels of deuterated 24S-OHC in the plasma after administration of deuterated cholesterol precursors can serve as a surrogate marker for brain cholesterol turnover, providing insights into neurodegenerative processes. nih.govnih.govoup.com
| Disorder | Link to Cholesterol Metabolism | Application of Deuterated Cholesterol | Key Findings | Reference |
| Alzheimer's Disease | Altered brain cholesterol homeostasis is implicated in pathogenesis. | Tracing brain cholesterol turnover via metabolites like 24S-OHC. | Plasma levels of 24S-OHC may reflect brain cholesterol metabolism and disease stage. | researchgate.netnih.govoup.com |
| General Neurodegeneration | Dysregulation of cholesterol homeostasis is a common feature. | Studying the flux of cholesterol and its metabolites across the blood-brain barrier. | Provides insights into how peripheral cholesterol changes might influence brain health. | ahajournals.orgki.se |
Stable isotope tracer studies are crucial for understanding the kinetic basis of the dyslipidemia seen in metabolic syndrome. researchgate.net These studies can quantify the rates of production and clearance of lipoproteins, providing a more dynamic picture than static lipid measurements. For example, tracing studies can reveal increased production of very-low-density lipoprotein (VLDL) triglycerides by the liver, a common feature of insulin (B600854) resistance.
| Condition | Core Metabolic Disturbance | Relevance of Deuterated Cholesterol Tracing | Reference |
| Metabolic Syndrome | Insulin resistance leading to atherogenic dyslipidemia. | Quantifying lipoprotein kinetics to understand the mechanisms of dyslipidemia. | researchgate.netnih.govahajournals.org |
| Type 2 Diabetes | Often co-exists with and is a consequence of metabolic syndrome. | Investigating the impact of insulin resistance on cholesterol and lipoprotein metabolism. | diabetesjournals.orgmdpi.com |
There is growing evidence that cancer cells reprogram their metabolic pathways, including cholesterol metabolism, to support their rapid growth and proliferation. jebms.orgnih.gov Many cancers exhibit increased cholesterol uptake and synthesis. frontiersin.org Cholesterol is a vital component of cell membranes, and its accumulation in the lipid rafts of cancer cells can influence signaling pathways that promote tumorigenesis and metastasis. scienceopen.com
Deuterium-labeled oxysterols, which are metabolites of cholesterol, have been used as internal standards to quantify oxysterol content in HDL samples from breast cancer patients. avantiresearch.com This research has revealed correlations between oxysterol levels, HDL function, and breast cancer progression, suggesting that targeting HDL function could be a potential therapeutic strategy. avantiresearch.com Furthermore, depleting cholesterol from cancer cell membranes has been shown to enhance their sensitivity to chemotherapy, indicating that understanding and manipulating cholesterol metabolism could help overcome drug resistance. scienceopen.com
| Area of Cancer Research | Role of Cholesterol | Application of Deuterated Cholesterol/Metabolites | Key Findings | Reference |
| Breast Cancer | Altered HDL function and oxysterol levels are associated with disease progression. | Deuterium-labeled oxysterols used as internal standards for accurate quantification. | Specific lipid profiles in HDL may serve as biomarkers and therapeutic targets. | avantiresearch.commdpi.com |
| General Cancer Biology | Cancer cells exhibit upregulated cholesterol synthesis and uptake to support growth. | Tracing cholesterol metabolism could elucidate mechanisms of tumor progression. | Intracellular cholesterol levels are crucial for tumorigenesis and metastasis. | nih.govfrontiersin.orgscienceopen.com |
| Drug Resistance | Cholesterol-rich lipid rafts in cancer cell membranes can contribute to chemoresistance. | Understanding cholesterol dynamics in cell membranes can inform strategies to overcome resistance. | Cholesterol depletion can increase sensitivity to chemotherapeutic agents. | scienceopen.com |
Inflammation and lipid metabolism are intricately linked. During an inflammatory response, such as that induced by infection, there are significant alterations in lipid and lipoprotein profiles. nih.gov For example, HDL cholesterol levels often decrease during acute inflammation. nih.gov
Studies using lipopolysaccharide (LPS) to induce a transient inflammatory response in humans have shown that inflammation can lower the markers of endogenous cholesterol and bile acid synthesis. nih.gov Deuterated cholesterol and other stable isotope-labeled sterols are used in such studies to measure fractional intestinal cholesterol absorption and to track the synthesis of cholesterol and its conversion to bile acids. nih.gov These investigations help to unravel how inflammation impacts whole-body cholesterol homeostasis. Furthermore, cellular cholesterol content is crucial for the function of immune cells, and its dysregulation can affect the response to infection. nih.gov
Psychiatric Disorders, including Depression
The intricate relationship between cholesterol metabolism and psychiatric disorders, particularly depression, is an area of growing scientific inquiry. While the precise mechanisms are still under investigation, alterations in central and peripheral cholesterol levels have been associated with mood regulation and the pathophysiology of depressive disorders. Research suggests that cholesterol's role extends beyond its structural function in cell membranes; it is crucial for synaptic plasticity, neurotransmitter release, and the function of serotonin (B10506) receptors, all of which are implicated in the neurobiology of depression.
Although direct clinical research utilizing Cholesterol-3-D1 in psychiatric populations is not extensively documented in publicly available literature, the use of stable isotope tracers represents a significant potential avenue for advancing our understanding in this field. Isotopic labeling with compounds like Cholesterol-3-D1 would allow for precise in vivo tracking of cholesterol dynamics, offering a window into how cholesterol synthesis, transport across the blood-brain barrier, and turnover within the central nervous system might be altered in individuals with depression. Such studies could elucidate the downstream effects of cholesterol dysregulation on neurosteroid production and membrane-dependent signaling pathways that influence mood and behavior.
Table 1: Selected Research Findings on Cholesterol and Depression
| Study Focus | Key Findings | Potential Implication for Cholesterol-3-D1 Research |
| Cholesterol Levels and Serotonin Receptors | Lower cholesterol levels have been hypothesized to decrease the expression and function of serotonin receptors, potentially contributing to depressive symptoms. | Cholesterol-3-D1 could be used to trace the incorporation of new cholesterol into neuronal membranes and assess the direct impact on serotonin receptor density and function in preclinical models of depression. |
| Lipid Profiles in Depressed Patients | Some studies have reported associations between abnormal lipid profiles (e.g., low HDL, high LDL) and the severity of depressive symptoms. | By tracing the metabolic fate of Cholesterol-3-D1, researchers could investigate whether the kinetics of cholesterol transport and metabolism are altered in individuals with depression, contributing to the observed lipid profile changes. |
| Cholesterol and Antidepressant Response | Preliminary evidence suggests that baseline cholesterol levels might influence a patient's response to certain antidepressant medications. | Cholesterol-3-D1 could be employed to study how antidepressants affect cholesterol dynamics within the brain, potentially identifying biomarkers that predict treatment efficacy. |
By enabling detailed kinetic studies of cholesterol metabolism within the brain, Cholesterol-3-D1 could help to unravel the complex interplay between lipid homeostasis and the neurobiological underpinnings of psychiatric disorders like depression.
Rare Genetic Disorders of Cholesterol Metabolism (e.g., Smith-Lemli-Opitz Syndrome)
Smith-Lemli-Opitz Syndrome (SLOS) is a rare, autosomal recessive disorder of cholesterol biosynthesis caused by mutations in the DHCR7 gene, which codes for the enzyme 7-dehydrocholesterol (B119134) reductase. This enzyme catalyzes the final step of cholesterol synthesis, the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. The resulting deficiency in cholesterol and accumulation of its precursor, 7-DHC, leads to a wide spectrum of congenital anomalies, intellectual disability, and behavioral problems.
The study of SLOS has benefited significantly from the use of stable isotope-labeled compounds, including deuterated sterols. While direct therapeutic use of Cholesterol-3-D1 is not the primary application, its role as a tracer and internal standard in research and diagnostics is invaluable. For instance, in preclinical research using mouse models of SLOS, deuterium-labeled internal standards are crucial for the accurate quantification of 7-DHC levels in various tissues and bodily fluids by mass spectrometry. nih.gov This precise measurement is essential for understanding the pathophysiology of the disease, assessing the severity of the metabolic defect, and evaluating the biochemical response to potential therapeutic interventions.
Table 2: Application of Deuterated Analogs in Smith-Lemli-Opitz Syndrome Research
| Application Area | Specific Use of Deuterated Compound | Research Significance |
| Biochemical Phenotyping | Deuterium-labeled 7-dehydrocholesterol as an internal standard for mass spectrometry. | Enables accurate and sensitive measurement of the pathologically elevated 7-DHC levels in biological samples (e.g., plasma, tissues) from SLOS models. nih.gov |
| Diagnostic Method Development | Use of deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) methods. | Facilitates the development of robust and high-throughput diagnostic assays for the identification of individuals with errors in cholesterol biosynthesis. nih.gov |
| Therapeutic Monitoring | Potential to use labeled cholesterol to trace the efficacy of cholesterol supplementation or other therapies. | Could allow researchers to monitor how effectively an intervention restores normal cholesterol distribution and metabolism in different tissues, including the central nervous system. |
The use of Cholesterol-3-D1 and other deuterated sterols in the context of SLOS and other rare genetic disorders of cholesterol metabolism underscores the power of stable isotope tracers. These tools allow for a detailed investigation of the biochemical consequences of genetic defects and provide a quantitative basis for the development and assessment of new treatment strategies.
Pharmacological Interventions and Drug Development
Stable isotope tracers, including deuterated cholesterol species like Cholesterol-3-D1, are powerful tools in the field of pharmacology, particularly for the development and evaluation of lipid-modulating drugs. These tracers allow for the precise measurement of the dynamic processes of cholesterol and lipoprotein metabolism in vivo, providing mechanistic insights that are not attainable through static concentration measurements alone. ahajournals.org
Evaluation of Novel Therapeutic Targets in Lipid Metabolism
The search for new drugs to manage dyslipidemia is ongoing, with a focus on novel therapeutic targets beyond HMG-CoA reductase and PCSK9. As new targets are identified, understanding their precise role in lipid metabolism is crucial. Stable isotope tracer studies are essential in this evaluation process. nih.gov
By administering a tracer like Cholesterol-3-D1 in preclinical models or early-phase human studies, researchers can quantify the flux through various metabolic pathways. This allows for a detailed assessment of how inhibiting or activating a novel target alters the kinetics of cholesterol and lipoprotein metabolism. This information is vital for validating the therapeutic potential of a new target and for identifying potential off-target effects. For instance, such studies can reveal whether a new drug candidate affects VLDL production, LDL catabolism, or reverse cholesterol transport, providing critical data to guide further drug development. nih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Lipid-Modulating Agents
The use of deuterated compounds is a well-established practice in ADME (Absorption, Distribution, Metabolism, and Excretion) studies during drug development. acs.org While this often involves deuterating the drug molecule itself to trace its fate, deuterated endogenous molecules like Cholesterol-3-D1 can also play a critical role, particularly for lipid-modulating agents.
By co-administering a new lipid-modulating drug with Cholesterol-3-D1, researchers can investigate how the drug influences the ADME of cholesterol itself. For example, studies can be designed to measure the effect of a drug on the rate of cholesterol absorption from the gut, its distribution to various tissues, its conversion to bile acids in the liver, and its excretion from the body. fda.govacs.org This provides a deeper understanding of the drug's pharmacodynamic effects on cholesterol homeostasis, complementing the pharmacokinetic studies of the drug itself. This approach is particularly valuable for drugs that aim to enhance cholesterol efflux or excretion, as the tracer allows for a direct measurement of these pathways.
Future Directions and Emerging Challenges in Cholesterol 3 D1 Research
Advancements in Mass Spectrometry Technologies for Enhanced Sensitivity, Specificity, and Metabolome Coverage
The precise quantification of Cholesterol-3-D1 and its metabolites is fundamental to its application in metabolic research. While existing mass spectrometry (MS) methods have been powerful, there is a continuous drive for greater sensitivity, specificity, and broader coverage of the metabolome.
Future advancements are expected to focus on several key areas. The development of novel ionization techniques is a promising frontier. While electrospray ionization (ESI) is widely used, it is not always efficient for non-polar molecules like free cholesterol. nih.gov Techniques such as atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) have shown utility in analyzing cholesterol and its esters. americanpharmaceuticalreview.comnih.gov Further innovation in ionization sources, such as the flexible microtube plasma (FμTP) for post-ionization, could significantly enhance the signal for low-polar compounds like cholesterol. researchgate.net Additionally, the incorporation of laser post-ionization techniques like MALDI-2 with mass spectrometry imaging (MSI) can vastly increase ion yields for lipids that are typically difficult to ionize, opening avenues for discovering new biomarkers. nih.gov
Improvements in mass analyzers will also be critical. High-resolution mass spectrometers, such as Fourier transform-ion cyclotron resonance (FT-ICR) and Orbitrap instruments, provide the mass accuracy necessary to distinguish between isotopically labeled compounds and other endogenous molecules with similar masses. mdpi.com Coupling these high-resolution instruments with advanced fragmentation techniques (MS/MS or MSn) allows for more confident structural elucidation of cholesterol metabolites. nih.govresearchgate.net For instance, monitoring specific product ions or neutral losses can enhance the specificity of detecting deuterated cholesterol. nih.gov
Expanding metabolome coverage is another key objective. Current targeted approaches, while sensitive, only capture a fraction of the relevant metabolic pathways. Untargeted and semi-targeted metabolomics workflows, facilitated by high-resolution MS, can provide a more comprehensive view of the metabolic consequences of altered cholesterol flux. mdpi.com This broader coverage is essential for discovering unexpected metabolic shifts and novel biomarkers.
Finally, enhancing the throughput and simplifying sample preparation are practical challenges that need to be addressed. Direct analysis techniques, such as Direct Analysis in Real Time (DART)-MS and Direct Insertion/Electron Ionization-Mass Spectrometry (DI/EI-MS), offer rapid screening of samples with minimal preparation, which is particularly advantageous for large-scale clinical studies. acs.orgarvojournals.org
Integration with Multi-Omics Datasets (e.g., Proteomics, Transcriptomics, Metabolomics) for Systems-Level Understanding
To gain a holistic understanding of cholesterol metabolism and its role in disease, data from Cholesterol-3-D1 tracer studies must be integrated with other "omics" datasets. nih.govfrontiersin.org This systems biology approach can reveal the complex interplay between genes, proteins, and metabolites that govern cholesterol homeostasis. nih.govdiva-portal.org
Integrating lipidomics data, including from Cholesterol-3-D1, with proteomics can provide direct links between enzymatic activity and metabolic flux. mdpi.comrevespcardiol.orgresearchgate.net For example, by correlating changes in the abundance of enzymes involved in cholesterol synthesis or transport with the measured flux of Cholesterol-3-D1, researchers can identify key regulatory proteins. This integrated approach has been used to study lipid metabolism disorders in various contexts. mdpi.comresearchgate.net
Transcriptomics data adds another layer of information by revealing changes in gene expression that precede alterations in protein levels and metabolic activity. nih.gov Combining transcriptomics with Cholesterol-3-D1 flux data can elucidate the transcriptional regulatory networks that control cholesterol metabolism. For instance, identifying transcription factors whose expression correlates with changes in cholesterol synthesis rates can uncover novel regulatory mechanisms.
The primary challenge in multi-omics integration is the development of sophisticated bioinformatics and statistical tools capable of handling large, heterogeneous datasets. frontlinegenomics.comunitn.itnih.gov Methods such as network analysis, pathway analysis, and machine learning are essential for identifying meaningful correlations and causal relationships within these complex datasets. researchgate.netcellnatsci.com Successful integration will allow for the construction of comprehensive models of cholesterol metabolism that can predict disease risk and identify novel therapeutic targets. nih.govnih.gov
Development of Sophisticated Kinetic and Computational Models for Flux Analysis
Kinetic modeling is essential for translating raw isotopic enrichment data from Cholesterol-3-D1 experiments into meaningful metabolic flux rates. frontiersin.org While simple models have been effective, there is a need for more sophisticated computational models that can capture the complexity of whole-body and tissue-specific cholesterol dynamics.
The development of models that can integrate data from multiple stable isotope tracers simultaneously will also be a significant advancement. By using different isotopes to trace various precursors and products, it is possible to dissect parallel metabolic pathways and gain a more detailed understanding of metabolic branching.
Furthermore, computational models are being developed to simulate the effects of genetic and pharmacological perturbations on cholesterol metabolism. mdpi.comresearchgate.netnih.gov These in silico models can be used to predict the impact of new drugs or to understand the mechanisms underlying genetic lipid disorders. For instance, models of cholesterol biosynthesis can incorporate regulatory elements like SREBP to simulate how cellular cholesterol levels are controlled. mdpi.comresearchgate.net
A significant challenge in this area is the parameterization of these complex models, which often requires a large amount of experimental data. nih.gov Close collaboration between experimentalists and modelers is crucial for developing and validating these sophisticated computational tools. The use of advanced mathematical and statistical techniques will be necessary to estimate model parameters and assess the uncertainty in flux calculations. researchgate.net
Expansion of In Vivo Labeling Strategies and High-Throughput Applications in Preclinical and Clinical Settings
The application of Cholesterol-3-D1 and other stable isotope tracers in living organisms (in vivo) is a powerful tool for studying metabolism in a physiologically relevant context. nih.gov Future research will focus on expanding the scope and throughput of these in vivo labeling strategies.
One key area of development is the refinement of methods for delivering the isotopic label. While oral administration of deuterated water (D₂O) is a common and non-invasive method for labeling newly synthesized cholesterol, direct administration of labeled cholesterol precursors can provide more specific insights into different parts of the biosynthetic pathway. nih.govnih.gov
There is also a growing interest in applying these techniques to a wider range of preclinical models, including various animal models of cardiovascular disease, metabolic syndrome, and neurological disorders. plos.org This will allow for a more detailed investigation of the role of cholesterol metabolism in the pathophysiology of these conditions.
In the clinical setting, there is a push to develop high-throughput methods for analyzing samples from large patient cohorts. nih.govresearchgate.netcenterwatch.com This requires streamlined analytical workflows, from sample collection and preparation to data analysis and interpretation. Automation and the use of robotic platforms can help to increase the efficiency and reproducibility of these large-scale studies. mdpi.com The development of less invasive sampling methods, such as dried blood spot analysis, could also facilitate the application of these techniques in pediatric and large-scale epidemiological studies.
Q & A
Q. What experimental protocols are recommended for quantifying Cholesterol-3-D1 in lipid metabolism studies?
Cholesterol-3-D1, a deuterated cholesterol analog, is quantified using enzymatic assays (e.g., CHOD-PAP method) combined with isotope-specific techniques like high-performance liquid chromatography–mass spectrometry (HPLC-MS). Calibration with isotopic standards is critical to account for deuterium-induced retention time shifts. Validation against ultracentrifugation-based LDL isolation (as per Friedewald formula) ensures accuracy .
Q. How is Cholesterol-3-D1 synthesized, and what purity standards are required for in vitro studies?
Cholesterol-3-D1 is synthesized via deuterium substitution at the 3β-hydroxyl position, confirmed by nuclear magnetic resonance (NMR) and HPLC. Purity ≥99% (atom% D) is mandatory to avoid isotopic dilution effects in tracer studies. Storage below -20°C prevents degradation, as per reagent catalogs .
Q. What statistical methods are appropriate for analyzing Cholesterol-3-D1 uptake in cell models?
Pairwise comparisons (Student’s t-test) and repeated-measures ANOVA are standard for dose-response studies. Normalization to total protein or cholesterol content minimizes batch variability. Outliers are assessed via Grubbs’ test to ensure data integrity .
Advanced Research Questions
Q. How does deuterium labeling in Cholesterol-3-D1 influence its pharmacokinetics compared to native cholesterol?
Deuterium at the 3β position reduces metabolic turnover rates due to kinetic isotope effects (KIE), altering esterification and membrane incorporation. Comparative studies using -labeled analogs reveal KIE impacts on hepatic LDL receptor affinity, necessitating tracer-specific correction factors in kinetic models .
Q. What contradictions exist between in vitro and in vivo efficacy data for Cholesterol-3-D1 in CETP inhibition studies?
While in vitro assays show Cholesterol-3-D1 enhances CETP-mediated lipid transfer, clinical trials (e.g., torcetrapib) reveal paradoxical increases in cardiovascular events despite improved HDL/LDL profiles. Mechanistic discordance may arise from off-target effects (e.g., aldosterone elevation) or isotopic tracer limitations in capturing lipoprotein remodeling .
Q. How can researchers reconcile discrepancies in isotopic tracing data for Cholesterol-3-D1 across different tissue types?
Tissue-specific extraction protocols (e.g., Folch method for brain vs. liver) and LC-MS/MS optimization (e.g., ion suppression adjustments for plasma matrices) are essential. Cross-validation with radiolabeled -cholesterol controls reduces variability in partition coefficient calculations .
Q. What advanced imaging techniques validate the subcellular localization of Cholesterol-3-D1 in atherosclerosis models?
Super-resolution microscopy (e.g., STED) combined with deuterium oxide (DO) pulse-chase labeling tracks Cholesterol-3-D1 enrichment in lipid rafts. Co-localization with flotillin-1 confirms membrane microdomain specificity, while cryo-EM resolves structural interactions with apoB-100 in LDL particles .
Q. How do researchers design controls for Cholesterol-3-D1 studies to account for isotopic exchange in biological systems?
Negative controls include unlabeled cholesterol and deuterium-free media. Isotope scrambling is monitored via parallel -NMR of extracted lipids. For in vivo studies, sham-treated cohorts (isotope-free diet) baseline endogenous deuterium levels .
Methodological Best Practices
Q. What ethical and reporting standards apply to preclinical studies using Cholesterol-3-D1?
Adhere to ARRIVE guidelines for animal studies, including LDL/HDL ratio disclosures and isotopic purity certifications. For human cell lines, obtain IRB approval for biospecimen use. Data must include batch-specific reagent identifiers (e.g., CAS 51467-57-3) and mass spectrometry parameters .
Q. How should conflicting data on Cholesterol-3-D1’s role in reverse cholesterol transport be addressed?
Apply systematic reviews (PRISMA framework) with meta-regression to adjust for variables like tracer concentration and model organism (e.g., hamster vs. human primary hepatocytes). Sensitivity analyses isolate isotopic effects from pharmacological variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
